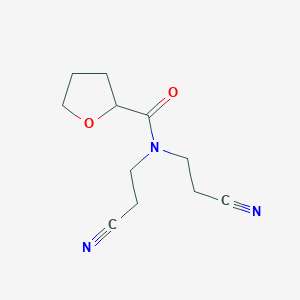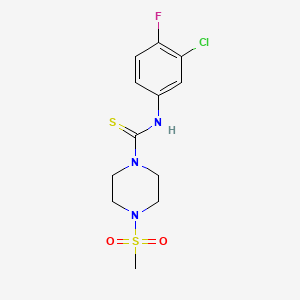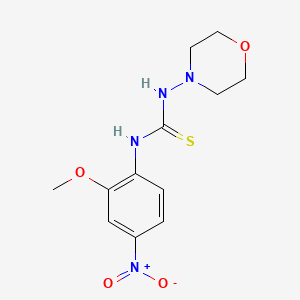
4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide, also known as DEP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DEP belongs to the class of piperazine derivatives and has been shown to exhibit potent pharmacological properties in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it has been shown to interact with several molecular targets involved in cancer progression. 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix and facilitate cancer cell invasion and metastasis. 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has also been shown to induce apoptosis, programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been shown to exhibit potent antitumor activity in various preclinical models. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide is a potent compound that exhibits antitumor activity in various preclinical models. It has several advantages for lab experiments, including its high potency, good solubility, and well-defined mechanism of action. However, 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has some limitations, including its poor pharmacokinetic properties and toxicity in high doses.
Orientations Futures
There are several future directions for research on 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide. One potential direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to fully understand the molecular targets and mechanism of action of 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide.
Applications De Recherche Scientifique
4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-2-27-19-6-4-3-5-18(19)23-20(26)25-11-9-24(10-12-25)14-15-7-8-16(21)17(22)13-15/h3-8,13H,2,9-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMZGDDTMGQBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4119582.png)
![4-[({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B4119583.png)
![2-[(5-bromo-2-thienyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119589.png)
![methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B4119602.png)

![N-(2,4-difluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4119615.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethyl-4-morpholinecarbothioamide](/img/structure/B4119621.png)
![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4119624.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4119642.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4119663.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4119686.png)

